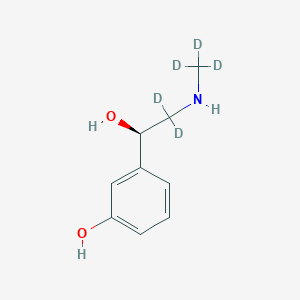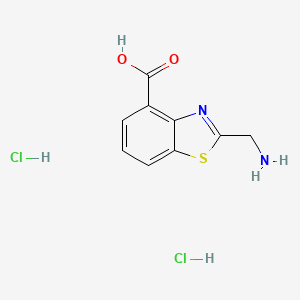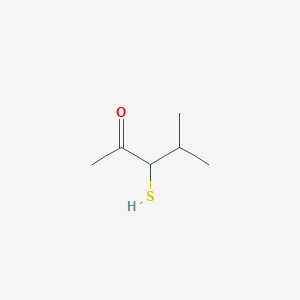
4-Methyl-3-sulfanylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-sulfanylpentan-2-one is a volatile thiol compound known for its potent aroma, often described as sulfurous with fruity notes. It is commonly found in various wines, contributing significantly to their aromatic profiles . This compound is also known for its presence in hops, which are used in brewing to impart distinct flavors to beer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-3-sulfanylpentan-2-one can be synthesized through several methods. One common approach involves the biotransformation of precursors such as cysteine and glutathione conjugates by yeast strains during fermentation . This process typically requires specific conditions, including controlled temperature and pH levels, to optimize the yield of the desired thiol compound.
Industrial Production Methods
In the industrial context, the production of this compound often involves the use of specialized yeast strains that can efficiently convert precursor compounds into the target thiol. This method is particularly prevalent in the wine and brewing industries, where the compound’s aromatic properties are highly valued .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-sulfanylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides, depending on the conditions.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-sulfanylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study thiol-related reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Wirkmechanismus
The mechanism by which 4-Methyl-3-sulfanylpentan-2-one exerts its effects primarily involves its interaction with various enzymes and proteins. In yeast, for example, the compound is produced through the enzymatic cleavage of cysteine and glutathione conjugates by β-lyase . This process releases the volatile thiol, which then contributes to the aroma profile of the fermented product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a fruity aroma, commonly found in wines and beers.
3-Sulfanylhexyl acetate: Known for its pleasant aroma, this compound is also a significant contributor to the flavor profiles of various beverages.
Uniqueness
4-Methyl-3-sulfanylpentan-2-one is unique due to its specific sulfurous and fruity aroma, which distinguishes it from other thiols. Its presence in both wine and beer highlights its versatility and importance in the beverage industry .
Eigenschaften
CAS-Nummer |
75832-79-0 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
4-methyl-3-sulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
InChI-Schlüssel |
GVDXJPHOFKMDJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


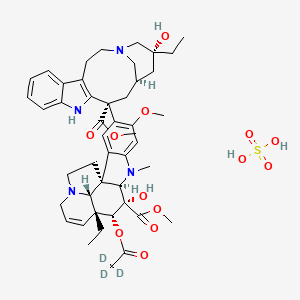
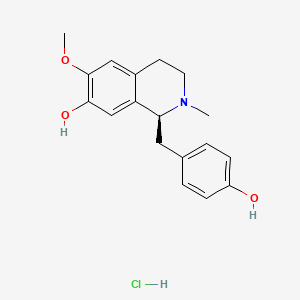
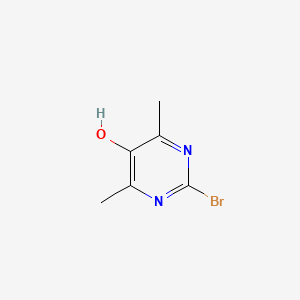
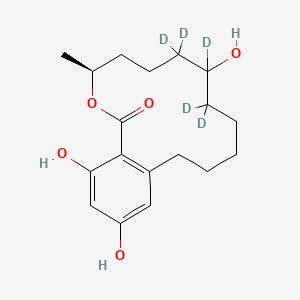
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
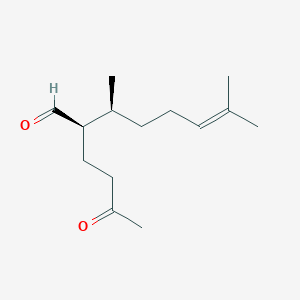
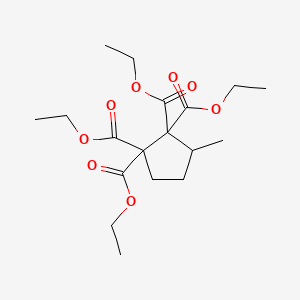
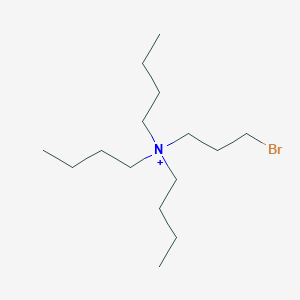
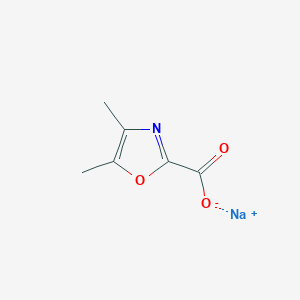
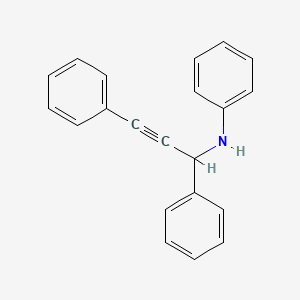
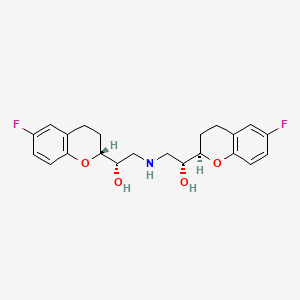
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)
